4-Phenyl-1,3-thiazole-2-carbaldehyde
CAS No.: 75390-44-2
Cat. No.: VC2436084
Molecular Formula: C10H7NOS
Molecular Weight: 189.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 75390-44-2 |
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Molecular Formula | C10H7NOS |
Molecular Weight | 189.24 g/mol |
IUPAC Name | 4-phenyl-1,3-thiazole-2-carbaldehyde |
Standard InChI | InChI=1S/C10H7NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H |
Standard InChI Key | DJWIXPPOXVIXSZ-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C=O |
Canonical SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C=O |
Introduction
Chemical Properties and Structure
Molecular Characteristics
4-Phenyl-1,3-thiazole-2-carbaldehyde is identified by CAS registry number 75390-44-2 and possesses the molecular formula C10H7NOS with a molecular weight of 189.24 g/mol. This compound belongs to the thiazole family, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The structural backbone consists of the thiazole ring with a phenyl group at the 4-position and a reactive aldehyde group at the 2-position.
The compound can be identified using several standardized chemical identifiers:
Property | Value |
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CAS Number | 75390-44-2 |
Molecular Formula | C10H7NOS |
Molecular Weight | 189.24 g/mol |
IUPAC Name | 4-phenyl-1,3-thiazole-2-carbaldehyde |
InChI | InChI=1S/C10H7NOS/c12-6-10-11-9(7-13-10)8-4-2-1-3-5-8/h1-7H |
SMILES | C1=CC=C(C=C1)C2=CSC(=N2)C=O |
Table 1: Key molecular identifiers and properties of 4-Phenyl-1,3-thiazole-2-carbaldehyde
Structural Features
The structure of 4-Phenyl-1,3-thiazole-2-carbaldehyde incorporates three key elements that contribute to its chemical behavior and biological activities:
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A thiazole ring (five-membered heterocycle with adjacent sulfur and nitrogen atoms)
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A phenyl substituent at the 4-position, enhancing lipophilicity and potential for π-π interactions
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An aldehyde functional group at the 2-position, providing a reactive site for numerous chemical transformations
This structural arrangement creates a molecule with distinct reactivity patterns. The aldehyde group is particularly versatile, capable of participating in various reactions including oxidation, reduction, condensation, and nucleophilic addition. Meanwhile, the phenyl substituent contributes to the compound's ability to interact with hydrophobic binding pockets in biological targets.
Biochemical Properties
Enzyme Interactions
4-Phenyl-1,3-thiazole-2-carbaldehyde demonstrates significant biochemical activity through its interactions with various enzymes. The compound interacts with enzymes involved in oxidative stress responses and metabolic pathways. These interactions typically proceed through one of several mechanisms:
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Formation of covalent adducts with enzyme active sites, which can lead to either inhibition or activation of enzymatic function
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Non-covalent binding to regulatory sites, influencing enzyme conformation and activity
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Modulation of redox-sensitive enzymes through the reactive aldehyde moiety
These enzyme interactions form the basis for many of the compound's biological effects and potential therapeutic applications, particularly in contexts where enzyme dysregulation contributes to disease processes.
Cellular Effects
At the cellular level, 4-Phenyl-1,3-thiazole-2-carbaldehyde exerts multifaceted effects that impact fundamental cellular processes. Research indicates that the compound can:
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Modulate cell signaling pathways critical for cellular homeostasis and response to stimuli
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Influence gene expression patterns, potentially altering cellular phenotype and function
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Affect cellular metabolism by interacting with key metabolic enzymes and pathways
These cellular effects contribute to the compound's broader biological activities and highlight its potential as a versatile research tool for investigating cellular processes.
Molecular Mechanisms
The molecular mechanisms underlying the effects of 4-Phenyl-1,3-thiazole-2-carbaldehyde involve several distinct processes:
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Electrophilic reactivity of the aldehyde group, enabling it to form covalent bonds with nucleophilic amino acid residues in proteins
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π-stacking interactions between the phenyl ring and aromatic amino acid residues in target proteins
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Hydrogen bonding involving the nitrogen atom in the thiazole ring
These fundamental molecular interactions enable the compound to exert its observed biological activities and provide a foundation for understanding its potential therapeutic applications.
Biological Activities
Antimicrobial Properties
Thiazole derivatives, including compounds structurally similar to 4-Phenyl-1,3-thiazole-2-carbaldehyde, have demonstrated significant antimicrobial activity against various pathogens. These compounds appear to exert their antimicrobial effects through multiple mechanisms, potentially including:
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Inhibition of essential microbial enzymes
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Disruption of cell membrane integrity
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Interference with nucleic acid synthesis
Research on thiazolylhydrazines and related compounds has revealed promising antimicrobial activities, highlighting the potential of thiazole-based compounds as scaffolds for developing new antimicrobial agents. This is particularly significant in the context of increasing antimicrobial resistance worldwide.
Other Therapeutic Applications
Beyond its antimicrobial and anticancer activities, 4-Phenyl-1,3-thiazole-2-carbaldehyde and structurally related thiazole derivatives have shown potential in various other therapeutic applications:
Biological Activity | Observations |
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Anticonvulsant | Elimination of tonic extensor phase in seizure models |
Anti-inflammatory | Reduction of inflammatory markers in experimental models |
Analgesic | Modulation of pain signaling pathways |
Neuroprotective | Protection against neuronal damage |
Antioxidant | Scavenging of reactive oxygen species |
Table 2: Diverse biological activities observed in thiazole derivatives
These diverse activities highlight the versatility of the thiazole scaffold as a foundation for developing therapeutics targeting multiple disease states.
Research Findings
Structure-Activity Relationship Studies
Research on thiazole derivatives, including compounds similar to 4-Phenyl-1,3-thiazole-2-carbaldehyde, has yielded valuable insights into structure-activity relationships. These studies reveal how specific structural modifications affect biological activity:
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Substitutions on the phenyl ring can significantly alter potency and selectivity
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Modifications to the aldehyde group may change the reactivity profile and biological targets
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Alterations to the thiazole ring itself can influence pharmacokinetic properties and target binding
These findings provide guidance for rational drug design efforts based on the thiazole scaffold, enabling researchers to optimize compounds for specific therapeutic applications.
Case Studies
Recent investigations have explored the potential of thiazole derivatives in various therapeutic contexts:
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Anticonvulsant studies have demonstrated that thiazole-based compounds can eliminate the tonic extensor phase in seizure models, suggesting potential applications in epilepsy treatment
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Anticancer investigations have revealed that some thiazole derivatives exhibit efficacy comparable to established drugs like doxorubicin against certain cancer cell lines, highlighting their potential in oncology applications
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Antimicrobial research has shown that thiazolylhydrazines and related compounds possess significant activity against various pathogens, underscoring their potential for addressing antimicrobial resistance challenges
These case studies provide compelling evidence for the therapeutic potential of thiazole derivatives and guide future research directions.
Applications and Future Directions
Current Applications
4-Phenyl-1,3-thiazole-2-carbaldehyde currently finds applications primarily in research contexts:
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As a building block in medicinal chemistry for synthesizing more complex bioactive molecules
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As a tool compound for investigating enzyme function and cellular processes
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As a lead compound for drug discovery efforts targeting various disease states
The compound's versatile reactivity, particularly through its aldehyde functional group, makes it valuable for diverse chemical transformations in research settings.
Future Research Directions
Several promising research directions emerge from current knowledge about 4-Phenyl-1,3-thiazole-2-carbaldehyde:
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Development of optimized synthetic routes to improve yield and purity
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Detailed investigation of specific molecular targets and mechanisms of action
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Exploration of structure-activity relationships through systematic modification of the core structure
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Clinical translation of promising biological activities into therapeutic applications
These research directions could significantly expand our understanding and utilization of this versatile compound and related thiazole derivatives.
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